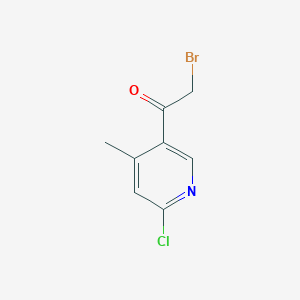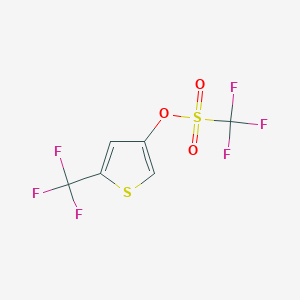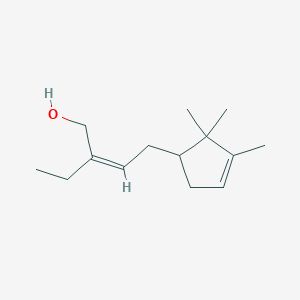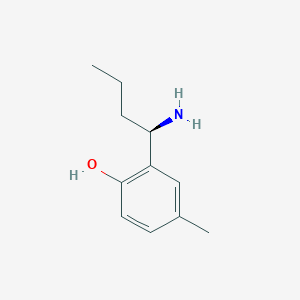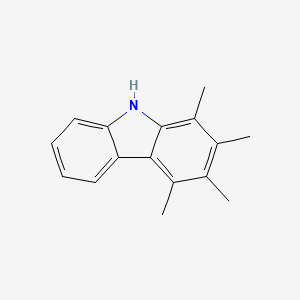
1,2,3,4-Tetramethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetramethyl-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. The compound’s structure is based on the indole structure, but with a second benzene ring fused onto the five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyl-9H-carbazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Borsche-Drechsel cyclization is a classic method where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a rearrangement and ring-closing reaction to yield tetrahydrocarbazole. This intermediate is then oxidized to form the desired carbazole .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as selective crystallization, distillation, and purification to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used.
Major Products: The major products formed from these reactions include various substituted carbazoles, which can have different electronic and steric properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetramethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetramethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes such as butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in conditions like Alzheimer’s disease . The compound’s effects are mediated through its binding to the active site of the enzyme, blocking its activity and altering downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole: The parent compound with no methyl substitutions.
1,2,3,4-Tetrahydrocarbazole: A hydrogenated form with different electronic properties.
Polycarbazoles: Polymers derived from carbazole units with extended conjugation and unique optoelectronic properties.
Uniqueness: 1,2,3,4-Tetramethyl-9H-carbazole is unique due to its specific methyl substitutions, which can significantly alter its chemical reactivity and physical properties compared to other carbazole derivatives. These modifications can enhance its stability, solubility, and interaction with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
33553-27-4 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
1,2,3,4-tetramethyl-9H-carbazole |
InChI |
InChI=1S/C16H17N/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8,17H,1-4H3 |
InChI-Schlüssel |
PYVPMCZSTWELEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)C3=CC=CC=C3N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



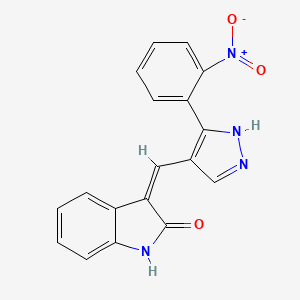
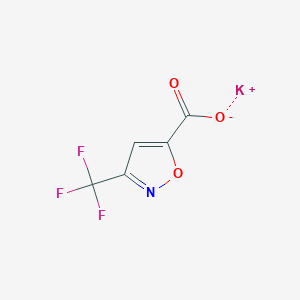


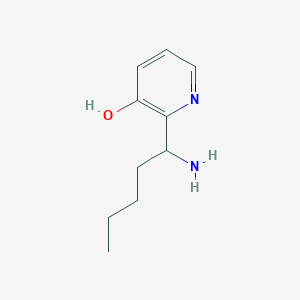

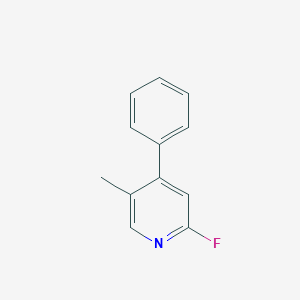
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
